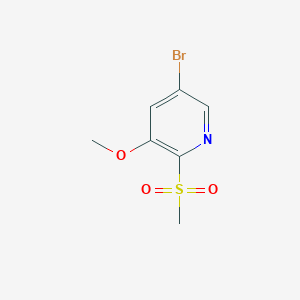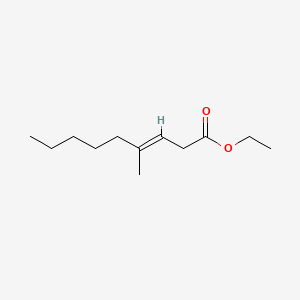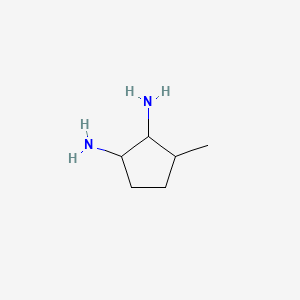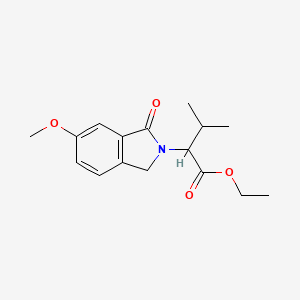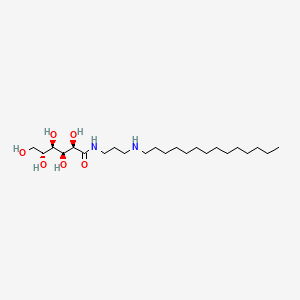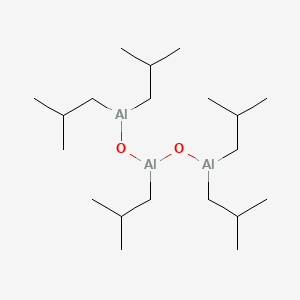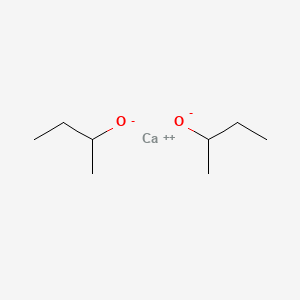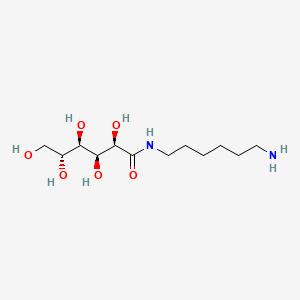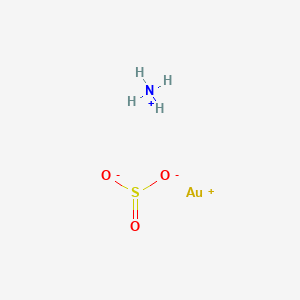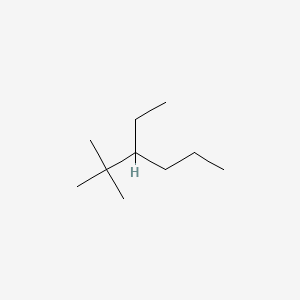
3-Ethyl-2,2-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,2-dimethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-dimethylhexane typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes involving zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be optimized for higher yields and purity .
化学反応の分析
Types of Reactions
3-Ethyl-2,2-dimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Cracking: High temperatures (500-700°C) and sometimes catalysts like alumina or silica.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 3-chloro-2,2-dimethylhexane.
Cracking: Smaller alkanes and alkenes.
科学的研究の応用
3-Ethyl-2,2-dimethylhexane is used in various scientific research applications:
Chemistry: As a model compound in studying the reactivity and mechanisms of branched alkanes.
Biology: Investigating its metabolic pathways and interactions with biological systems.
Medicine: Exploring its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3-Ethyl-2,2-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- 2,2-Dimethylhexane
- 3-Ethyl-2,4-dimethylhexane
- 2,3-Dimethylhexane
Uniqueness
3-Ethyl-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, reactivity, and steric effects in chemical reactions .
特性
CAS番号 |
20291-91-2 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
3-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3 |
InChIキー |
XYDYODCWVCBIOQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


